molecular formula C7H7BrN2O2 B2444400 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid CAS No. 2090987-48-5

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

Cat. No.: B2444400
CAS No.: 2090987-48-5
M. Wt: 231.049
InChI Key: XLLUMDPUGDCXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structureThe molecular formula of this compound is C7H7BrN2O2, and it has a molecular weight of 231.05 g/mol .

Properties

IUPAC Name

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-6-5(7(11)12)4-2-1-3-10(4)9-6/h1-3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLUMDPUGDCXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like Cs2CO3, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-b]pyrazole compounds exhibit promising anticancer properties. Studies have shown that 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can inhibit the growth of various cancer cell lines. For instance, it has been tested against breast and prostate cancer cells, demonstrating cytotoxic effects attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.

3. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases like Alzheimer’s. It appears to mitigate oxidative stress and neuronal apoptosis, which are critical factors in the progression of neurodegeneration.

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic semiconductors has shown enhanced charge mobility and stability, which are essential for the development of efficient organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the formation of copolymers that exhibit improved mechanical strength and thermal stability.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyrrolo[1,2-b]pyrazole derivatives including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines with IC50 values in the low micromolar range.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2023) demonstrated that treatment with this compound led to a decrease in TNF-alpha levels in an animal model of arthritis. This suggests its potential as a therapeutic agent for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:

Biological Activity

2-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid (CAS Number: 2090987-48-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7BrN2O2
  • Molecular Weight : 231.05 g/mol
  • Physical Form : White solid
  • Purity : 97% .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

CompoundIC50 (μM)Selectivity Index
2-Bromo derivative0.02 - 0.04High compared to celecoxib

In carrageenan-induced edema models, the compound displayed comparable efficacy to established anti-inflammatory agents like indomethacin .

2. Antimicrobial Activity

The compound has shown promise against various bacterial strains. In vitro studies tested its efficacy against Mycobacterium tuberculosis and common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant inhibition rate at concentrations as low as 6.25 µg/mL when compared to standard antibiotics .

3. Anticancer Properties

Recent studies suggest that pyrazole derivatives can act as inhibitors of oncogenic pathways. Specifically, compounds similar to 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole have been evaluated for their ability to inhibit the MDM2 protein, which is implicated in various cancers. These compounds exhibited high binding affinity and potential for further development as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Microbial Cell Disruption : The compound's structure allows it to penetrate bacterial membranes and disrupt essential cellular functions.
  • MDM2 Interaction : Binding to MDM2 prevents its interaction with p53, a crucial tumor suppressor protein, thereby promoting apoptosis in cancer cells.

Case Studies

A notable case study involved synthesizing and testing a series of pyrazole derivatives for their anti-inflammatory and antimicrobial activities. Among these derivatives, the one closest in structure to 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole showed significant activity against both inflammation and microbial infections .

Q & A

Basic Research Question

  • Solubility : Poor aqueous solubility (<1 mg/ml in water); use DMSO (74 mg/ml) or DMF for stock solutions. Ethanol is unsuitable (<1 mg/ml) .
  • Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation. Lyophilized forms are stable for >6 months .
  • pH sensitivity : The carboxylic acid group may protonate/deprotonate in physiological buffers (pH 6–8), affecting solubility in biological assays .

How does bromination at the 2-position influence the compound’s reactivity in downstream derivatization?

Advanced Research Question
The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to generate analogs. Key findings:

  • Suzuki coupling : Enables aryl/heteroaryl substitutions at the 2-position, critical for structure-activity relationship (SAR) studies .
  • Nucleophilic displacement : Bromine can be replaced with amines or thiols under basic conditions .
  • Electronic effects : The electron-withdrawing bromine enhances electrophilicity at adjacent positions, facilitating further functionalization .

What computational strategies are effective for predicting the biological activity of derivatives?

Advanced Research Question

  • Docking studies : Use TGF-β receptor kinase domains (PDB: 3KFD) to model interactions. The carboxylic acid group may coordinate with Mg2+^{2+} in the ATP-binding pocket, similar to Galunisertib analogs .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with inhibitory activity. Bromine’s hydrophobicity may improve membrane permeability .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize analogs for synthesis .

How can contradictory data on biological activity between in vitro and in vivo models be resolved?

Advanced Research Question
Discrepancies may arise due to:

  • Metabolic instability : The carboxylic acid group is prone to glucuronidation in vivo, reducing bioavailability. Use prodrug strategies (e.g., ester prodrugs) to enhance stability .
  • Off-target effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify selectivity issues .
  • Species variability : Compare human vs. murine TGF-β receptor homology (85% similarity) to contextualize translational relevance .

What in vitro assays are recommended for evaluating TGF-β inhibition potential?

Advanced Research Question

  • Cell-based assays : Use luciferase reporters (e.g., CAGA-luc) in HepG2 or A549 cells to measure Smad2/3 activation .
  • Enzyme assays : Recombinant TβRI kinase (IC50_{50} determination via ADP-Glo™ Kinase Assay) .
  • Cytotoxicity counterscreens : Test against HEK293T cells to rule out nonspecific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.